1-(2-Methoxyethyl)-3,3-dimethylpiperazine

Medicinal Chemistry ADME/PK Studies Property-Based Drug Design

This high-purity (≥95%) piperazine building block features a unique 3,3-dimethyl substitution and N-methoxyethyl handle, delivering a distinct steric and electronic profile unattainable with simpler analogs. The gem-dimethyl group restricts conformational freedom, enhancing metabolic stability and target selectivity in medicinal chemistry campaigns. Use for SAR exploration, lead optimization, and reference standard development. Unlike generic piperazines, this scaffold ensures precise control over pharmacophore geometry, making it indispensable for reproducible research and patentable lead series. Order now for accelerated drug discovery.

Molecular Formula C9H20N2O
Molecular Weight 172.272
CAS No. 1225500-78-6
Cat. No. B3003590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyethyl)-3,3-dimethylpiperazine
CAS1225500-78-6
Molecular FormulaC9H20N2O
Molecular Weight172.272
Structural Identifiers
SMILESCC1(CN(CCN1)CCOC)C
InChIInChI=1S/C9H20N2O/c1-9(2)8-11(5-4-10-9)6-7-12-3/h10H,4-8H2,1-3H3
InChIKeyWABUYNGRIUGNEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyethyl)-3,3-dimethylpiperazine (CAS 1225500-78-6): A Structurally Defined Piperazine Scaffold for Medicinal Chemistry and Chemical Biology Research


1-(2-Methoxyethyl)-3,3-dimethylpiperazine (CAS 1225500-78-6) is a synthetic organic compound classified as a substituted piperazine derivative. Its structure is characterized by a piperazine core bearing a 2-methoxyethyl group at the N1-position and two methyl substituents at the 3-position . This compound is typically supplied with a purity of ≥95% and has a molecular formula of C₉H₂₀N₂O with a molecular weight of 172.27 g/mol . It is primarily utilized as a versatile building block or intermediate in the synthesis of more complex molecules for pharmaceutical and biotechnological research . Spectroscopic characterization, including FTIR and GC-MS data, is available to confirm its structural identity [1].

Why Unsubstituted or Singly Substituted Piperazines Cannot Replicate the Unique Steric and Electronic Profile of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine (CAS 1225500-78-6)


In research applications, directly substituting 1-(2-Methoxyethyl)-3,3-dimethylpiperazine with a simpler piperazine analog (e.g., unsubstituted piperazine or 1-(2-methoxyethyl)piperazine) is generally not a viable strategy. The specific combination of a 2-methoxyethyl group and two geminal methyl groups on the piperazine ring creates a unique steric and electronic environment that cannot be recapitulated by other in-class compounds. For instance, 1-(2-methoxyethyl)piperazine (CAS 13484-40-7) lacks the geminal dimethyl substitution at the 3-position, which is known to restrict conformational freedom and alter the basicity and lipophilicity of the piperazine nitrogens . Similarly, simple 3,3-dimethylpiperazine (CAS 106-55-8) lacks the N-methoxyethyl side chain, a functional handle often critical for engaging biological targets or facilitating further synthetic elaboration [1]. These structural differences can profoundly impact downstream biological activity, synthetic yield, and overall research reproducibility, making the specific compound essential for studies where its precise structural parameters are required [2]. This guide provides a structured, evidence-based assessment of the key differentiators that warrant its specific selection.

Evidence-Based Differentiation of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine (1225500-78-6) for Scientific Procurement


Molecular Weight: 172.27 g/mol vs. 144.21 g/mol for 1-(2-Methoxyethyl)piperazine

The molecular weight of 1-(2-Methoxyethyl)-3,3-dimethylpiperazine is 172.27 g/mol, as consistently reported across multiple vendor specifications . This is a significant 19.4% increase in mass compared to the closely related analog, 1-(2-methoxyethyl)piperazine (CAS 13484-40-7), which has a molecular weight of 144.21 g/mol . This quantifiable difference stems directly from the presence of the two geminal methyl groups on the piperazine ring.

Medicinal Chemistry ADME/PK Studies Property-Based Drug Design

Enhanced Lipophilicity and Steric Bulk: Predicted logP and Topological Polar Surface Area

The presence of two methyl groups in 1-(2-Methoxyethyl)-3,3-dimethylpiperazine is predicted to significantly alter its lipophilicity and steric profile compared to non-methylated analogs. While experimentally measured logP values are not publicly available for this specific compound, in silico predictions using established algorithms (e.g., ALOGPS) provide a class-level inference. The target compound is predicted to have a logP value of approximately 0.8, which is significantly higher than the predicted logP for the des-methyl analog, 1-(2-methoxyethyl)piperazine (predicted logP ~ -0.1) [1]. The topological polar surface area (TPSA) remains constant at 24.5 Ų for both compounds, as the added methyl groups are non-polar [1].

Medicinal Chemistry Bioavailability Prediction Computational Chemistry

Spectral Fingerprint: Unique GC-MS and FTIR Signatures for Identity Verification

The compound possesses a unique spectral fingerprint that differentiates it from all other piperazine analogs. A comprehensive FTIR spectrum and a GC-MS spectrum are publicly available in the Wiley SpectraBase database for 1-(2-Methoxyethyl)-3,3-dimethylpiperazine [1]. In contrast, for the non-methylated comparator 1-(2-methoxyethyl)piperazine, a search of the same authoritative database (SpectraBase) yields no available FTIR or MS spectra for direct comparison [2]. This means the target compound's identity can be verified with high confidence using these established analytical methods, while the analog's spectral data is not readily available for public verification.

Analytical Chemistry Quality Control Structural Elucidation

Defined Purity and Reproducible Commercial Availability at 95%+ Specification

1-(2-Methoxyethyl)-3,3-dimethylpiperazine is offered by multiple commercial vendors with a specified purity of ≥95% . This is a key differentiator from the less commercially characterized analog, 1-(2-methoxyethyl)piperazine, where purity is often specified only as 'tech' (technical grade) or varies significantly between suppliers . The target compound's higher and more consistent purity grade reduces the likelihood of confounding results from unknown impurities and ensures more reliable starting material for sensitive reactions or biological assays.

Sourcing and Procurement Reproducibility Method Development

Primary Application Scenarios for Procuring 1-(2-Methoxyethyl)-3,3-dimethylpiperazine (1225500-78-6)


Synthesis of Novel Chemical Entities Requiring a Sterically Hindered Piperazine Moiety

Medicinal chemists and synthetic chemists should procure this compound when a piperazine core with specific, increased steric hindrance is required for the design of novel chemical entities. The geminal dimethyl substitution at the 3-position provides a unique steric environment that can modulate the conformation of attached pharmacophores, potentially enhancing target selectivity or improving metabolic stability . This makes it a superior choice over less hindered analogs like 1-(2-methoxyethyl)piperazine.

Analytical Method Development and Impurity Profiling

Analytical chemists developing LC-MS or GC-MS methods for complex drug substances can use this compound as a well-characterized reference standard. The availability of its GC-MS and FTIR spectra in the SpectraBase database [1] provides a definitive reference point for identity confirmation and impurity tracking. Its unique molecular weight (172.27 g/mol) further aids in its unambiguous detection in complex mixtures, where it can be easily distinguished from related piperazine byproducts.

Structure-Activity Relationship (SAR) Studies on Piperazine-Based Biological Probes

Researchers investigating the biological activity of piperazine-containing probes or drug candidates should select this compound to systematically explore the impact of lipophilicity and steric bulk on target engagement. The predicted increase in logP (~ +0.9 units) relative to non-methylated analogs [2] allows for a controlled study of how incremental changes in lipophilicity affect properties like membrane permeability and plasma protein binding, without altering the hydrogen-bonding capacity of the molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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